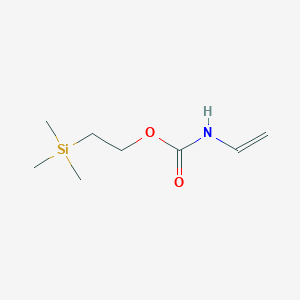
2-(Trimethylsilyl)ethyl ethenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl vinylcarbamate is an organosilicon compound that features a vinylcarbamate functional group attached to a 2-(trimethylsilyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl vinylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)ethanol with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Trimethylsilyl)ethyl vinylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinylcarbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl vinylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis due to its stability and ease of removal.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Trimethylsilyl)ethyl vinylcarbamate exerts its effects involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active vinylcarbamate moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is reacting with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl vinylcarbamate.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another silyl-containing compound used in organic synthesis.
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): A protecting group for amines and alcohols.
Uniqueness
2-(Trimethylsilyl)ethyl vinylcarbamate is unique due to its combination of a vinylcarbamate functional group with a trimethylsilyl group. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
67807-40-3 |
|---|---|
Formule moléculaire |
C8H17NO2Si |
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-ethenylcarbamate |
InChI |
InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
Clé InChI |
KSFHSWQLYVOANV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)NC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



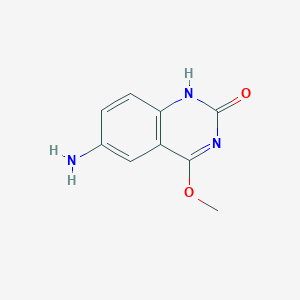
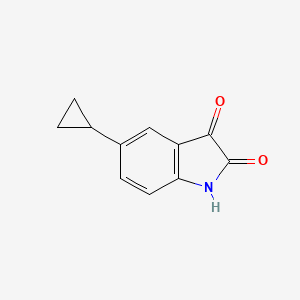
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
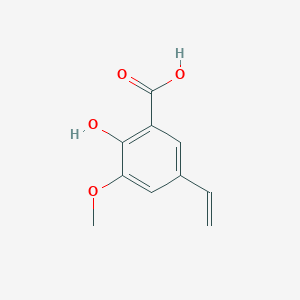
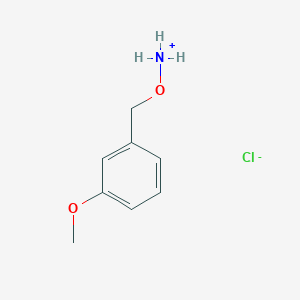

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
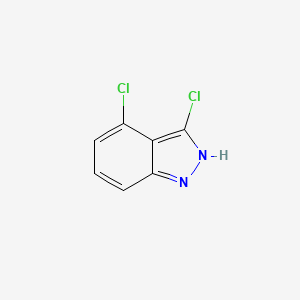
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
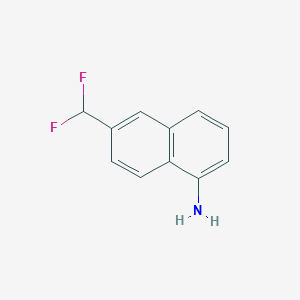
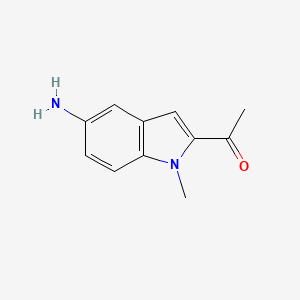
![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
